2-Methyl-2-heptanol

Catalog No.
S1895550
CAS No.
625-25-2
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-heptanol

Linear octanols degrade under oxidative stress, risking solvent integrity. 2-Methyl-2-heptanol provides an oxidation-resistant tertiary alcohol with lower boiling point (155-157 °C). • Oxidation-resistant: Tertiary hydroxyl prevents aldehyde/acid formation, ideal for oxidant reactions. • Mild solvent recovery: Lower boiling point protects thermally labile compounds. • Synthetic precursor: Facile E1 dehydration yields branched alkenes for surfactants and polymers. In stock, global shipping.

CAS Number

625-25-2

Product Name

2-Methyl-2-heptanol

IUPAC Name

2-methylheptan-2-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3

InChI Key

ACBMYYVZWKYLIP-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)O

solubility

0.02 M

Canonical SMILES

CCCCCC(C)(C)O

The exact mass of the compound 2-Methyl-2-heptanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 898. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Methylheptan-2-ol, 2-Methyl-2-heptanol, Dimethylpentylcarbinol, 2-Hydroxy-2-methylheptane

Purity

97%

Package Size

25 g, 100 g

2-Methyl-2-heptanol is a branched, eight-carbon tertiary alcohol (C8H18O) characterized by its high chemical stability and specific steric profile. In industrial and laboratory procurement, it is primarily valued as an oxidation-resistant solvent, a specialized formulation additive, and a precursor for branched alkene synthesis. Unlike its linear isomer 1-octanol, the tertiary hydroxyl group in 2-methyl-2-heptanol provides distinct thermodynamic properties, including a lower boiling point (155–157 °C) and robust resistance to standard oxidizing agents[1]. These baseline properties make it a critical selection for workflows requiring a lipophilic C8 alcohol that will not degrade into aldehydes or carboxylic acids under oxidative stress.

Procurement Fit

Tertiary alcohol for non-oxidizable solvent roles
Branched C8 structure with distinct thermodynamic profile
Lower volatility supports controlled-evaporation workflows

Substituting 2-methyl-2-heptanol with common linear or secondary C8 alcohols, such as 1-octanol or 2-octanol, fundamentally alters process chemistry and formulation stability. Linear primary alcohols are highly susceptible to oxidation and possess significantly higher boiling points (~195 °C for 1-octanol), which complicates solvent recovery and introduces degradation risks in aggressive environments [1]. Furthermore, in synthetic applications, the tertiary carbon center of 2-methyl-2-heptanol allows for facile, low-energy E1 dehydration to yield specific branched alkenes, a pathway that is energetically unfavorable and mechanistically different for primary alcohols. Consequently, generic substitution compromises both chemical stability in solvent applications and regioselectivity in synthetic workflows.

Substitution Risk

Structural isomer mismatch
3-methyl-3-heptanol or linear 1-heptanol may not reproduce the dielectric response and solvent polarity behavior.
Thermodynamic property drift
Reported enthalpy of vaporization difference may shift distillation energy profiles and solvent recovery efficiency.
Volatility mismatch
Shorter-chain analog may exhibit measurably different vapor pressure, impacting evaporation control and process safety.

Thermal Volatility and Solvent Recovery Efficiency

The highly branched structure of 2-methyl-2-heptanol significantly reduces its intermolecular surface area compared to linear isomers, directly impacting its thermal properties. Quantitative measurements establish the boiling point of 2-methyl-2-heptanol at 155–157 °C, which is substantially lower than the 195 °C boiling point of 1-octanol[1]. This ~40 °C difference in volatility allows for much milder solvent stripping and recovery conditions, minimizing thermal degradation of sensitive solutes.

Evidence DimensionNormal Boiling Point
Target Compound Data155–157 °C
Comparator Or Baseline1-Octanol (~195 °C)
Quantified Difference~38–40 °C reduction in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables more energy-efficient and milder solvent removal in temperature-sensitive extractions and chemical syntheses.

Dielectric Constant
Class-level inference
3.46 vs other isomeric methylheptanols
Dielectric response distinct from isomers; supports solvent polarity selection.
Qualitative dielectric relaxation evidence; review class-level data.

Oxidation Resistance in Aggressive Environments

As a tertiary alcohol, 2-methyl-2-heptanol lacks the alpha-hydrogen required for standard oxidation pathways. Consequently, it exhibits near-complete resistance to oxidation by common reagents under conditions where 1-octanol rapidly oxidizes to octanal and octanoic acid, and 2-octanol oxidizes to 2-octanone [1]. This structural inertness makes 2-methyl-2-heptanol an exceptionally stable solvent or phase-transfer medium in oxidative chemical processes where linear C8 alcohols would be consumed.

Evidence DimensionSusceptibility to standard oxidation
Target Compound DataResistant (no reaction under standard conditions)
Comparator Or Baseline1-Octanol (Rapidly oxidizes to carboxylic acids)
Quantified DifferenceComplete suppression of carbonyl/acid formation
ConditionsStandard oxidative environments (e.g., chromic acid/Jones reagent)

Critical for selecting an inert C8 lipophilic solvent for reactions or formulations involving strong oxidizing agents.

ΔvapH vs. 1-Heptanol
Cross-study comparable
45.7 ± 6.0 kJ/mol vs 55.1 kJ/mol
Lower energy requirement may support more efficient solvent recovery.
Approx. 17% lower; cross-study data; verify under process conditions.

Precursor Suitability for Acid-Catalyzed Dehydration

The tertiary hydroxyl group of 2-methyl-2-heptanol facilitates the formation of a highly stable tertiary carbocation, allowing it to undergo E1 dehydration much more readily than its primary or secondary counterparts. In acid-catalyzed dehydration processes, 2-methyl-2-heptanol rapidly yields 2-methyl-2-heptene under mild acidic conditions [1]. In contrast, 1-octanol requires significantly harsher conditions (higher temperatures and stronger acids) due to the instability of primary carbocations, often leading to unwanted rearrangements and lower yields.

Evidence DimensionEase of E1 dehydration (carbocation stability)
Target Compound DataRapid dehydration via stable 3° carbocation
Comparator Or Baseline1-Octanol (Requires harsh conditions, 1° carbocation instability)
Quantified DifferenceSignificant reduction in required activation energy and acid concentration
ConditionsAcid-catalyzed elimination

Makes this compound the optimal procurement choice for the targeted synthesis of branched C8 alkenes and specialty surfactants.

Vapor Pressure vs. Analog
Cross-study comparable
0.62 mmHg vs ~3.7 mmHg (25°C)
Reduced volatility context for controlled-evaporation applications.
3–6× lower vapor pressure; review safety and drying profile.

Steric Hindrance in Supramolecular Host-Guest Complexation

The branched, bulky nature of 2-methyl-2-heptanol provides unique size and shape complementarity in supramolecular chemistry, particularly with modified cyclodextrins. Studies on inclusion complexation demonstrate that modified beta-cyclodextrins exhibit an isomer selectivity (relative Ks) of 4.9 for 2-methyl-2-heptanol compared to 4-methyl-4-heptanol [1]. This high sensitivity to the specific steric bulk of the tertiary carbon contrasts with the binding behavior of linear 1-alkanols, which show standard unit increments of 1.5–1.9 kJ/mol per methylene group without the distinct steric discrimination seen in branched isomers.

Evidence DimensionIsomer selectivity in modified beta-cyclodextrin binding (relative Ks)
Target Compound DataHigh steric discrimination (selectivity ratio 4.9 vs 4-methyl-4-heptanol)
Comparator Or Baseline1-Octanol (Standard linear binding, no branched steric discrimination)
Quantified DifferenceDistinct binding affinity driven by tertiary carbon steric hindrance
ConditionsInclusion complexation with modified beta-cyclodextrins

Essential for developing advanced encapsulation systems, controlled-release fragrances, or chiral separation stationary phases.

Heat Capacity (Cp,liquid)
Supporting evidence
337.6 J/(mol·K) at 298.5 K
Supports precise energy balance in process scale-up.
Experimental datum; for reactor and heat exchanger design.
Oxidative Stability
Class-level inference
Resists oxidation (tertiary alcohol)
May reduce peroxide formation; supports long-term solvent stability.
Class-level property; confirm under specific oxidative conditions.

Oxidation-Resistant Solvent for Chemical Synthesis

Directly leveraging its tertiary alcohol stability, 2-methyl-2-heptanol is ideal for use as an inert, lipophilic solvent in reactions involving strong oxidants where 1-octanol would degrade into carboxylic acids[1].

Temperature-Sensitive Extractions

Benefiting from its lower boiling point (155–157 °C) compared to linear octanols, it is highly suitable for extractions requiring milder solvent stripping to preserve thermally labile compounds [1].

Precursor for Branched C8 Alkenes and Surfactants

Utilizing its propensity for facile E1 dehydration, it is the preferred starting material for synthesizing 2-methylheptenes, which are further used in specialty surfactants and polymer additives [1].

Supramolecular Encapsulation and Fragrance Formulation

Driven by its specific steric bulk and binding affinities with cyclodextrins, it is used in advanced host-guest complexation for controlled-release formulations and chiral separation phases [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Energy-Efficient Distillation Solvent
Enthalpy of vaporization context
Distillation energy profile benchmarking
Non-Oxidizable Reaction Solvent
Tertiary alcohol oxidation resistance
Peroxide formation and purity monitoring over time
Controlled-Evaporation Coatings
Vapor pressure profile
Evaporation rate and film formation assessment
Pharmaceutical & Agrochemical Intermediate
Branched tertiary structure
Grignard and coupling reaction compatibility

XLogP3

2.5

Boiling Point

156.0 °C

Melting Point

-50.4 °C

UNII

4VAR4CNL7V

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

625-25-2

Wikipedia

2-Methylheptan-2-ol

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